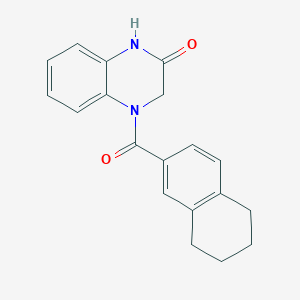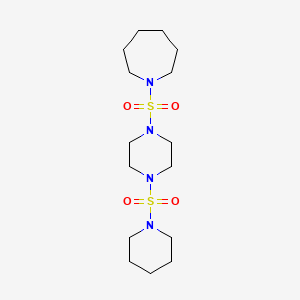
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one, also known as BPS-5, is a novel compound that has gained significant attention in scientific research applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. In addition, this compound has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one in lab experiments is its ability to inhibit the growth of cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one. One of the future directions is to investigate the potential of this compound in the treatment of various inflammatory diseases. Another future direction is to investigate the potential of this compound in the treatment of various neurological disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
Méthodes De Synthèse
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one can be synthesized using a multistep reaction process. The first step involves the reaction of 4-tert-butylphenylsulfonyl chloride with 6-ethoxy-2-methylquinoline-4-carbaldehyde in the presence of a base such as triethylamine. This results in the formation of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-2-methylquinoline-4-carbaldehyde. The second step involves the cyclization of the aldehyde group to form the final product, this compound. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one has been found to exhibit various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-5-26-15-8-11-18-17(12-15)20(23)19(13-22-18)27(24,25)16-9-6-14(7-10-16)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQSYSEFTVNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

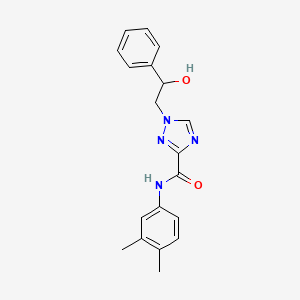
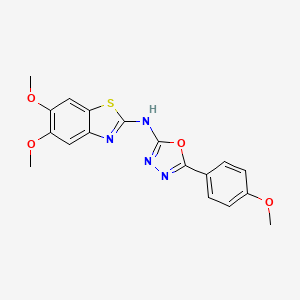
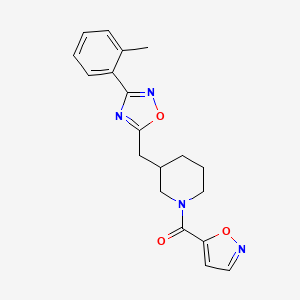
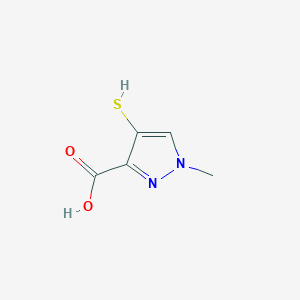
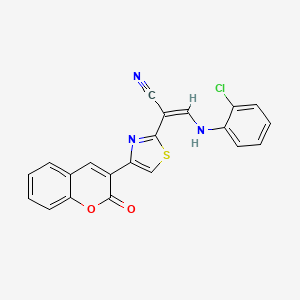
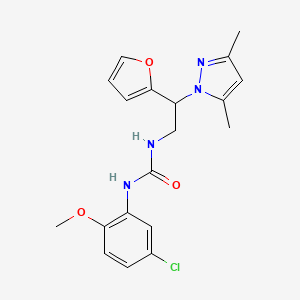
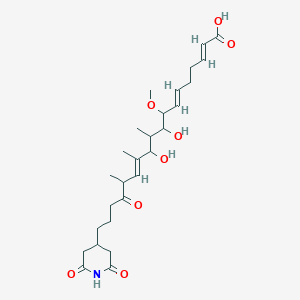
![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
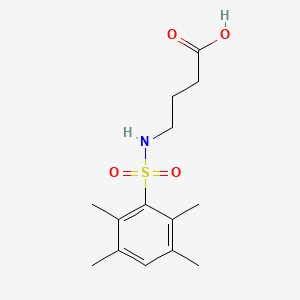
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
